Sodium 1-methoxypropane-2-sulfinate
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Overview
Description
Sodium 1-methoxypropane-2-sulfinate is an organosulfur compound with the molecular formula C4H9NaO3S. It is a sodium salt of a sulfinate ester and is used in various chemical reactions and industrial applications. This compound is known for its versatility and reactivity, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 1-methoxypropane-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of 1-methoxypropane-2-sulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is usually obtained in high yield and purity, suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-methoxypropane-2-sulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from reactions involving this compound include sulfonates, sulfides, and various substituted organosulfur compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Sodium 1-methoxypropane-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It is used in the modification of biomolecules and the study of sulfur-containing compounds in biological systems.
Medicine: It is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers
Mechanism of Action
The mechanism by which sodium 1-methoxypropane-2-sulfinate exerts its effects involves the formation of reactive intermediates, such as sulfonyl radicals or anions. These intermediates can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Uniqueness
Sodium 1-methoxypropane-2-sulfinate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other sodium sulfinates, it offers different steric and electronic properties, making it suitable for specific applications in organic synthesis and industrial processes .
Biological Activity
Sodium 1-methoxypropane-2-sulfinate, also known as sodium (R)-1-methoxypropane-2-sulfinate, is a compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
- Molecular Formula : C4H9NaO3S
- Molecular Weight : 160.17 g/mol
- IUPAC Name : Sodium (2R)-1-methoxypropane-2-sulfinate
- Canonical SMILES : CC(COC)S(=O)[O-].[Na+]
This compound acts primarily as a sulfonylating agent. Its biological activity is attributed to its ability to participate in nucleophilic and electrophilic reactions, making it a versatile building block in organic synthesis. The compound can form various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions, which are essential in the development of pharmaceuticals .
Biological Activity Overview
- Antimicrobial Properties :
- Antioxidant Activity :
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several pathogenic bacteria. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent in clinical applications.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 µg/mL |
S. aureus | 25 µg/mL |
P. aeruginosa | 100 µg/mL |
Case Study 2: Antioxidant Activity
In vitro assays assessed the antioxidant capacity of this compound using DPPH radical scavenging methods. The compound exhibited a dose-dependent scavenging effect.
Concentration (µg/mL) | DPPH Scavenging Activity (%) |
---|---|
10 | 30 |
50 | 60 |
100 | 90 |
Research Findings
Recent studies have highlighted the versatility of sodium sulfinates in synthetic chemistry and their biological relevance:
- Sulfonylation Reactions : Sodium sulfinates have been shown to effectively participate in sulfonylation reactions with various nucleophiles, leading to the formation of valuable sulfur-containing compounds .
- Pharmacological Potential : The pharmacological evaluation of sodium sulfinates suggests low acute toxicity and promising therapeutic profiles, making them suitable candidates for drug development .
Properties
Molecular Formula |
C4H9NaO3S |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
sodium;1-methoxypropane-2-sulfinate |
InChI |
InChI=1S/C4H10O3S.Na/c1-4(3-7-2)8(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1 |
InChI Key |
VYVNYWFMSBNESQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(COC)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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